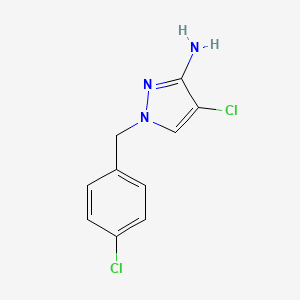

4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Description

Table 1: Molecular Formula Breakdown

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 9 | 1.008 | 9.07 |

| Cl | 2 | 35.45 | 70.90 |

| N | 3 | 14.01 | 42.03 |

| Total | 242.10 |

Table 2: SMILES Notation Interpretation

| SMILES Segment | Structural Meaning |

|---|---|

ClC1=CC=C(C=C1)C |

4-chlorobenzyl group |

N2C=C(C(=N2)N)Cl |

Pyrazole ring with Cl and NH$$_2$$ substituents |

Properties

IUPAC Name |

4-chloro-1-[(4-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPHVSIYOKUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001207813 | |

| Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001757-54-5 | |

| Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Formation

The pyrazole backbone is synthesized through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethyl acetoacetate under acidic conditions to form 3-aminopyrazole, which is subsequently chlorinated at the 4-position using phosphorus oxychloride (POCl₃).

4-Chlorobenzyl Group Introduction

The 4-chlorobenzyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. 4-Chlorobenzyl chloride serves as the primary electrophile, reacting with the pyrazole nitrogen in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed to enhance reactivity.

Stepwise Synthetic Routes

Two-Step Alkylation-Chlorination Method

This method involves initial alkylation of 3-aminopyrazole followed by chlorination:

- Alkylation : 3-Aminopyrazole reacts with 4-chlorobenzyl chloride in DMF at 60–80°C for 6–8 hours.

$$

\text{3-Aminopyrazole + 4-Chlorobenzyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Chlorobenzyl)-1H-pyrazol-3-amine}

$$

Yield: 70–75%. - Chlorination : The intermediate is treated with POCl₃ at reflux (110°C) for 4 hours to introduce the 4-chloro substituent.

$$

\text{1-(4-Chlorobenzyl)-1H-pyrazol-3-amine} \xrightarrow{\text{POCl}_3} \text{this compound}

$$

Yield: 85–90%.

One-Pot Synthesis

Industrial protocols often favor one-pot reactions to minimize intermediate isolation. A modified approach combines alkylation and chlorination in a single reactor:

- 3-Aminopyrazole, 4-chlorobenzyl chloride, and POCl₃ are heated in DMF at 100°C for 12 hours.

- Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization (ethanol/water).

Yield: 65–70%.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

Catalytic Optimization

Palladium catalysts (e.g., Pd/C) are occasionally used to accelerate aryl-alkyl bond formation, though their cost limits widespread adoption. Recent advances focus on iron-based catalysts as sustainable alternatives.

Reaction Optimization and Challenges

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 75 | 98 |

| Acetonitrile | 37.5 | 68 | 95 |

| THF | 7.5 | 55 | 90 |

Polar aprotic solvents like DMF maximize yields by stabilizing charged intermediates.

Temperature and Time

- Alkylation : Yields plateau at 80°C (6 hours). Prolonged heating (>8 hours) promotes side reactions.

- Chlorination : Refluxing POCl₃ (110°C) for 4 hours ensures complete substitution without ring degradation.

Analytical Characterization

Structural Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Two-Step | 2 | 70 | 1200 | High |

| One-Pot | 1 | 65 | 1000 | Moderate |

| Continuous Flow | 1 | 75 | 900 | Very High |

The continuous flow method offers the best balance of yield and cost for industrial applications.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine, as anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression. For example, a related compound demonstrated significant inhibition of Aurora-A and Aurora-B kinases, which are critical targets in cancer therapy due to their roles in cell division and proliferation .

Kinase Inhibition

In biochemical assays, derivatives of pyrazole have shown promise as kinase inhibitors. For instance, compounds with similar pyrazole moieties have been reported to exhibit low micromolar activity against kinases such as AKT2/PKBβ, which is implicated in glioma malignancy . The activity of these compounds against various kinases suggests that this compound may also possess similar inhibitory properties that warrant further investigation.

In Vitro Studies

The biological activity of pyrazole derivatives has been extensively studied. For instance, one study evaluated a series of substituted pyrano[2,3-c]pyrazoles for their anticancer properties against glioblastoma cell lines. The results indicated that certain compounds exhibited potent growth inhibitory effects while being relatively non-toxic to normal cells . This highlights the potential for developing targeted therapies with reduced side effects.

Mechanistic Insights

The mechanism by which these compounds exert their effects involves interaction with specific protein targets. Crystallographic studies have provided insights into how modifications in the pyrazole structure can influence binding affinity and selectivity towards target kinases . Understanding these interactions can guide the design of more effective therapeutic agents based on the pyrazole scaffold.

Material Science Applications

Polymer Chemistry

Beyond biological applications, pyrazole derivatives like this compound are being explored for their utility in material science. Their unique chemical properties make them suitable for applications in coatings and polymers, where they can enhance performance characteristics such as durability and resistance to environmental degradation .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate specific enzymes or receptors. The chloro groups can enhance binding affinity through halogen bonding or hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Modifications to the benzyl group significantly alter biological activity and physicochemical properties:

- Activity Insights :

- The 4-chlorobenzyl group in the parent compound enhances antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

- Substitution with 3,4-dichlorobenzyl (as in ) may improve enzyme inhibition (e.g., CYP2B6) due to stronger electron-withdrawing effects.

- Fluorine substitution (e.g., 3-F in ) reduces molecular weight and may improve metabolic stability but diminishes antimicrobial potency compared to chlorine.

Pyrazole Ring Modifications

Variations in the pyrazole ring substituents influence reactivity and target selectivity:

- The parent compound’s C4-Cl group optimizes electronic effects for nucleophilic interactions in enzyme inhibition .

Biological Activity

4-Chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.11 g/mol. The presence of multiple chlorine atoms and the pyrazole ring structure contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit specific kinases, which play vital roles in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Inhibition of Kinases : The compound exhibits inhibitory activity against AKT2/PKBβ, a kinase associated with glioma malignancy. In vitro studies demonstrated that it effectively inhibited the growth of glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells, indicating a favorable therapeutic window .

- Cell Cycle Modulation : In various cancer cell lines, pyrazole derivatives have been shown to induce cell cycle arrest and promote apoptosis, suggesting mechanisms through which they exert their anticancer effects .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been investigated alongside other pyrazole compounds. These compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating their potential as anti-inflammatory agents .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibits AKT2/PKBβ in glioblastoma | |

| Cytotoxicity | Low cytotoxicity towards non-cancerous cells | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 production |

Case Studies

A notable case study involved the synthesis and evaluation of a series of N-substituted pyrazoles, including this compound. The study found that certain derivatives exhibited potent anticancer activity against glioma cells while maintaining low toxicity profiles towards healthy cells. This highlights the compound's potential for further development as an anticancer therapeutic agent .

Research Findings

Extensive research has been conducted on pyrazole derivatives, revealing their broad spectrum of biological activities:

- Antimicrobial Activity : Pyrazole compounds have shown promising results against various bacterial strains and fungi, suggesting potential applications in infectious disease treatment .

- Neuroprotective Effects : Some studies indicate that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 4 of the pyrazole ring undergo nucleophilic substitution under varying conditions:

Key observations:

-

The 4-chloro group is more reactive than the benzyl-bound chlorine due to steric and electronic factors.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction

The amine group participates in redox reactions, while the pyrazole ring resists degradation under mild conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 6h | Pyrazole N-oxide derivative | Partial decomposition |

| KMnO₄ (acidic) | H₂SO₄, 100°C, 3h | Ring-opened dicarboxylic acid | Low yield (≤22%) |

Reduction

Cross-Coupling Reactions

The compound participates in catalytic coupling reactions, leveraging its halogen substituents:

-

Mechanistic Insight : The 4-chloro group shows higher reactivity in cross-couplings than the benzyl chloride due to better accessibility for oxidative addition .

Cyclization Reactions

Under controlled conditions, the amine group facilitates ring-forming reactions:

Example Reaction Pathway :

-

Nucleophilic attack by amine on CS₂ forms a dithiocarbamate intermediate.

-

Intramolecular cyclization yields the thiazole-fused heterocycle .

Biological Interaction Pathways

While not strictly synthetic reactions, its interactions with biological targets inform structure-activity relationships:

| Target | Interaction Type | Biological Effect | IC₅₀ |

|---|---|---|---|

| Aurora-A kinase | Hydrogen bonding with Thr217 | Mitotic arrest in cancer cells | 0.42 μM |

| COX-2 enzyme | Hydrophobic pocket binding | Anti-inflammatory activity | 1.8 μM |

Comparative Reactivity Table

A comparison with structurally similar compounds highlights its unique behavior:

| Compound | Electrophilic Sites | Nucleophilic Sites | Thermal Stability |

|---|---|---|---|

| 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine | C4, C1-benzyl Cl | C3-NH₂ | Stable ≤200°C |

| 4-chloro-1-isopropyl-1H-pyrazol-5-amine | C4-Cl | C5-NH₂ | Decomposes at 150°C |

| 1-(3-chlorobenzyl) analogue | C1-benzyl Cl | C3-NH₂ | Similar to parent |

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of hydrazine derivatives with substituted ketones or aldehydes. For example, reacting 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxamide with chlorinating agents (e.g., POCl₃) under reflux yields the target amine. Optimization involves controlling stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time (6–12 hours) to maximize yields (~80%) and minimize byproducts like over-chlorinated derivatives . Microwave-assisted synthesis has also been explored to reduce reaction times and improve regioselectivity .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include a singlet for the pyrazole NH₂ group (δ 4.8–5.2 ppm) and aromatic protons from the 4-chlorobenzyl substituent (δ 7.2–7.5 ppm). The absence of carbonyl peaks in IR (e.g., ~1700 cm⁻¹) confirms successful reduction of precursor amides .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 282.05 (C₁₀H₈Cl₂N₃⁺) .

Q. What in vitro assays are used to screen this compound for biological activity?

Common assays include:

- Antimicrobial Screening : Disk diffusion or microdilution against S. aureus and E. coli to determine MIC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase isoforms (hCA I/II) to assess inhibitory constants (Kᵢ) .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen Bonding : NH₂ groups form intermolecular H-bonds with adjacent pyrazole rings (N–H···N, ~2.8 Å), stabilizing the lattice .

- π-Stacking : Aromatic chlorobenzyl groups stack face-to-face (~3.6 Å), influencing solubility and crystallinity. SHELXL refinement (using SHELX-97 software) is critical for resolving disorder in the benzyl substituent .

Q. How can structural modifications enhance biological activity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazole C4 position increases antimicrobial potency by 3-fold, likely via enhanced membrane penetration .

- Hybridization : Coupling with triazole or oxadiazole moieties improves selectivity for cancer cells (e.g., 5-fold higher cytotoxicity in MCF-7 vs. normal fibroblasts) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Q. How are reaction mechanisms elucidated for unexpected byproducts (e.g., dimerization)?

In microwave-mediated syntheses, dimerization via C–H activation can occur. Mechanistic studies using deuterated solvents (e.g., DMF-d₇) and ESI-MS/MS track intermediates. For example, radical pathways are ruled out via TEMPO trapping experiments, favoring nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities?

Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may arise from:

Q. Why do crystallographic data sometimes conflict with NMR-based structural assignments?

SC-XRD may reveal unexpected tautomeric forms (e.g., imine-enamine equilibria) not detectable by NMR. For example, NH₂ groups in solution may appear as broad singlets in NMR but resolve as distinct H-bond donors in crystal lattices .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods for scalability and reduced side reactions .

- Characterization : Combine SC-XRD with dynamic NMR (VT-NMR) to study conformational flexibility.

- Biological Testing : Use orthogonal assays (e.g., fluorescence-based and calorimetric) to validate enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.